molecular formula C18H24N2O B2548449 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide CAS No. 852136-14-2

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide

Cat. No.: B2548449
CAS No.: 852136-14-2
M. Wt: 284.403
InChI Key: OIKSUZPWWWYEFN-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a synthetic organic compound featuring an indole scaffold coupled with a cyclohexylacetamide moiety. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and its ability to interact with diverse therapeutic targets . Researchers are particularly interested in indole derivatives for their potential anti-infective activities. For instance, certain indole-based compounds are under investigation as novel anti-tubercular agents, with some, like the DprE1 inhibitor 1,4-azaindole, advancing to clinical trials for the treatment of Myanmar tuberculosis . Other indole-2-carboxamide analogs have been studied for their activity against mycobacterial targets, highlighting the strategic value of the indole core in developing new therapeutic strategies . Compounds sharing the N-cyclohexylacetamide substructure, similar to this product, are often explored in drug discovery campaigns for their optimized physicochemical and pharmacological properties . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied with high-quality standards and is strictly for laboratory use. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-9-16-10-15(7-8-17(16)20-13)12-19-18(21)11-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKSUZPWWWYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Formation of the Acetamide Linkage: The final step involves the reaction of the indole derivative with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide and related acetamide-indole derivatives:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Acetamide Substituent Indole Substituents Molecular Weight (g/mol) Key Features/Implications References
Target compound Cyclohexyl 2-methyl, position 5 ~284 (calculated) High lipophilicity; potential CNS activity
N-Benzyl-2-(2-methyl-1H-indol-5-yl)acetamide Benzyl 2-methyl, position 5 ~294 (calculated) Aromatic substituent may enhance π-π interactions
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide Ethyl 5-methoxy, 2-methyl, position 3 246 Methoxy group increases polarity; melatonin analog
Acetamide, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl) Acetyl 1-acetyl, 2,3-dihydro, position 5 218.1 Saturated indole ring; reduced aromaticity
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide 4-Chlorobenzoyl, sulfonamide 5-methoxy, position 3 Dual pharmacophores (indole + sulfonamide); COX inhibition potential
2-Cyclohexyl-N-(1,2,4-triazol-4-yl)acetamide Cyclohexyl Triazole (non-indole core) Heterocycle substitution alters target specificity

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound enhances lipophilicity compared to benzyl (N-benzyl analog, ) or methoxy-substituted derivatives (e.g., ). This may improve blood-brain barrier penetration but reduce aqueous solubility.

Indole Ring Modifications: Substitution at the indole 5-position (target compound) versus 3-position () alters steric and electronic profiles, which could influence receptor binding. For example, 5-substituted indoles are common in serotonin analogs, while 3-substituted derivatives appear in COX inhibitors .

Synthetic Considerations :

  • The synthesis of indole-acetamide derivatives often involves coupling reactions (e.g., acid-amine coupling in ), with yields influenced by steric bulk. The target compound’s cyclohexyl group may necessitate optimized coupling conditions compared to smaller substituents.

Pharmacological Implications :

  • The sulfonamide group in introduces a second pharmacophore, broadening biological targets (e.g., COX enzymes or ion channels). The target compound’s lack of such groups suggests a more focused mechanism, possibly targeting indole-binding receptors (e.g., serotonin or melatonin receptors).
  • Triazole-substituted analogs () demonstrate how heterocycle replacement can shift activity toward kinases or antimicrobial targets.

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